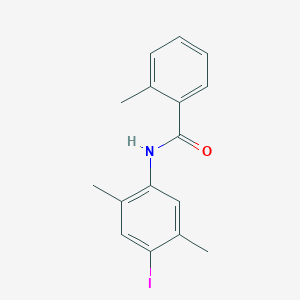
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a chemical compound with the molecular formula C14H15ClN6O2. It is also known as TAK-659 and is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a crucial role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase-associated protein 65 (BAP65). This leads to the activation of downstream signaling pathways such as the NF-κB and PI3K/Akt pathways, which promote cell survival and proliferation.
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide inhibits BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and the activation of downstream signaling pathways, leading to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects
In addition to its effects on BCR signaling, 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its potency and selectivity as a BTK inhibitor, as well as its ability to induce apoptosis in B-cell malignancies. However, its limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide include the development of more potent and selective BTK inhibitors, as well as the investigation of its potential therapeutic applications in other diseases such as autoimmune diseases and solid tumors. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetamide. The final product is obtained by reacting 2-(4-chloro-3-methylphenoxy)acetamide with 2-methyl-2H-tetrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its therapeutic potential in B-cell malignancies. Preclinical studies have shown that TAK-659 is a potent and selective inhibitor of BTK, with an IC50 value of 0.85 nM. It has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies.
Eigenschaften
CAS-Nummer |
5737-32-6 |
|---|---|
Molekularformel |
C11H12ClN5O2 |
Molekulargewicht |
281.7 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-7-5-8(3-4-9(7)12)19-6-10(18)13-11-14-16-17(2)15-11/h3-5H,6H2,1-2H3,(H,13,15,18) |
InChI-Schlüssel |
FWEUSQUNVMIQLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN(N=N2)C)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN(N=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)